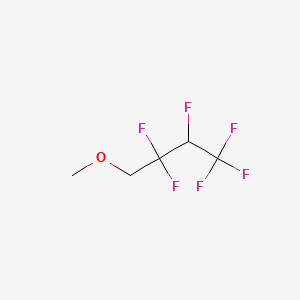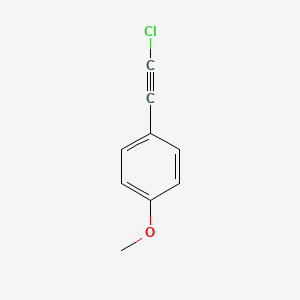
1-(Chloroethynyl)-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloroethynyl)-4-methoxybenzene is an organic compound characterized by the presence of a chloroethynyl group attached to a benzene ring substituted with a methoxy group
Méthodes De Préparation
The synthesis of 1-(Chloroethynyl)-4-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzene (anisole) and chloroacetylene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as palladium or copper to facilitate the coupling reaction.
Procedure: The chloroacetylene is reacted with 4-methoxybenzene in the presence of the catalyst, leading to the formation of this compound.
Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(Chloroethynyl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloroethynyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, resulting in the formation of corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the chloroethynyl group can be achieved using hydrogenation catalysts, converting it into an ethyl group.
Common Reagents and Conditions: Typical reagents include palladium on carbon for hydrogenation, potassium permanganate for oxidation, and various nucleophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used, but can include substituted benzene derivatives, ketones, and carboxylic acids.
Applications De Recherche Scientifique
1-(Chloroethynyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: In the materials science field, it is used in the development of novel polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Chloroethynyl)-4-methoxybenzene involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways.
Pathways Involved: It may affect pathways
Propriétés
Numéro CAS |
33491-06-4 |
|---|---|
Formule moléculaire |
C9H7ClO |
Poids moléculaire |
166.60 g/mol |
Nom IUPAC |
1-(2-chloroethynyl)-4-methoxybenzene |
InChI |
InChI=1S/C9H7ClO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,1H3 |
Clé InChI |
ILJZGRRJJPWXBR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C#CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


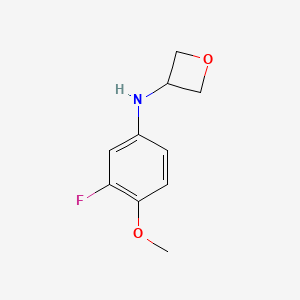
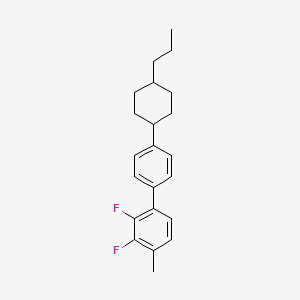
![Methyl 2-amino-3-[4-(cyclopropylmethoxy)phenyl]propanoate](/img/structure/B15091814.png)
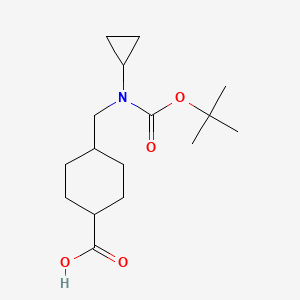
![Methyl 3-[(cyclobutylmethyl)amino]benzoate](/img/structure/B15091822.png)
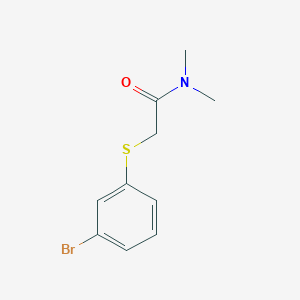
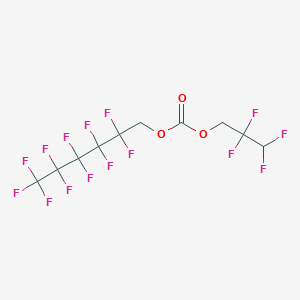
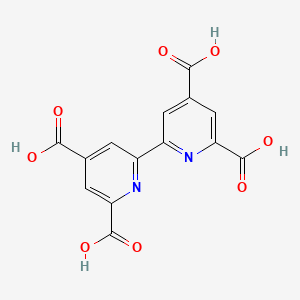
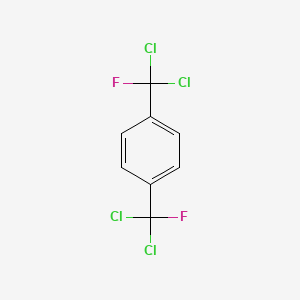

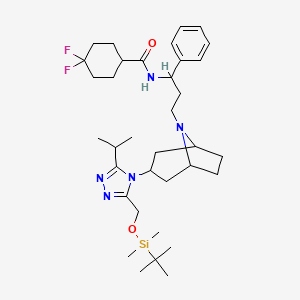
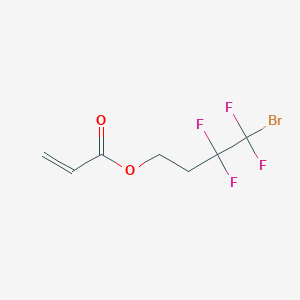
![(R)-N-[(S)-[2-[Di(adamantan-1-yl)phosphino]phenyl](naphthalen-2-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B15091865.png)
